

A Comparative Analysis of YK11 Metabolism and Pharmacological Effects Across Species

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For Researchers, Scientists, and Drug Development Professionals

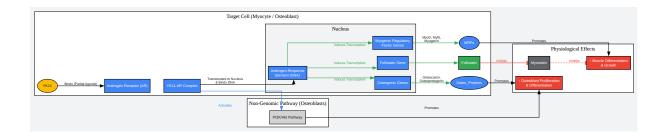
This guide provides an objective comparison of the metabolic pathways and physiological effects of the experimental selective androgen receptor modulator (SARM), **YK11**, based on available preclinical data. **YK11**, a synthetic steroidal SARM, has garnered interest for its dual mechanism of action as both a partial androgen receptor agonist and a myostatin inhibitor.[1][2] This document summarizes quantitative data from in vitro and in vivo studies across various species to facilitate further research and development.

Mechanism of Action

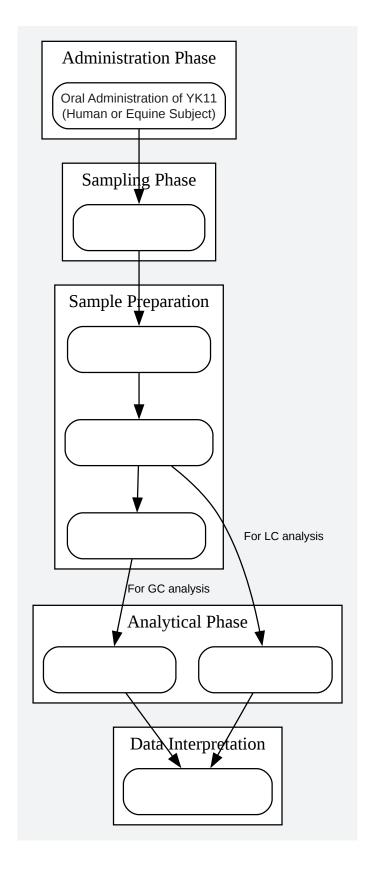
YK11 exerts its anabolic effects through a unique dual-pathway mechanism. Structurally derived from dihydrotestosterone (DHT), it binds to and partially activates the androgen receptor (AR).[3][4] Unlike full agonists like DHT, **YK11**'s activation of the AR does not involve the classic N/C-terminal interaction required for full transcriptional activation.[3]

Its primary anabolic activity is attributed to its function as a potent myostatin inhibitor.[1] **YK11** induces muscle cells to produce more follistatin (Fst), a glycoprotein that binds to and neutralizes myostatin, a protein that negatively regulates muscle growth.[4][5] This inhibition of myostatin allows for increased muscle hypertrophy.[1][4] Studies on C2C12 myoblasts have confirmed that the myogenic effects of **YK11** are reversed by an anti-follistatin antibody, underscoring the importance of this pathway.[5][6] In bone tissue, **YK11** has been shown to promote osteoblast proliferation and differentiation by activating the Akt signaling pathway via the androgen receptor.[7][8]









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